

Spectral properties of Disperse Orange 37 (UV-Vis, Fluorescence)

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Compound of Interest

Compound Name: Disperse Orange 37

Cat. No.: B082867

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An In-depth Technical Guide to the Spectral Properties of Disperse Orange 37

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral properties of compounds is paramount for various applications, including assay development, cellular imaging, and diagnostics. This technical guide provides a detailed overview of the UV-Vis absorption and fluorescence characteristics of the monoazo dye, **Disperse Orange 37** (C.I. 11132).

Spectral Properties

Disperse Orange 37 exhibits distinct absorption and emission spectra that are crucial for its application as a fluorescent probe and dye. The key spectral parameters are summarized below. It is important to note that these properties can be influenced by the solvent environment.

UV-Vis Absorption

The absorption of ultraviolet and visible light by **Disperse Orange 37** is characterized by a strong absorbance band in the visible region, which is responsible for its orange color.

Table 1: UV-Vis Absorption Properties of **Disperse Orange 37**

Parameter	Value	Solvent
Absorption Maximum (λ_{max})	480 nm	Acetonitrile
450-500 nm	Not Specified	
415-425 nm	Methanol	
Molar Absorptivity (ϵ)	24,500 L·mol ⁻¹ ·cm ⁻¹	Acetonitrile
≥ 250 L·mol ⁻¹ ·cm ⁻¹	Methanol	

Note: The significant variation in molar absorptivity reported in different solvents highlights the importance of characterizing the dye in the specific solvent system of an intended application.

Fluorescence Emission

Disperse Orange 37 is a fluorescent molecule, meaning it can re-emit absorbed light at a longer wavelength. This property is fundamental to its use in fluorescence-based techniques.

Table 2: Fluorescence Properties of **Disperse Orange 37**

Parameter	Value	Solvent/Conditions
Excitation Maximum (λ_{ex})	470 nm	Aqueous Buffer
Emission Maximum (λ_{em})	520 nm	Aqueous Buffer
Fluorescence Quantum Yield (Φ_F)	0.42 \pm 0.03	Aqueous Buffer
Stokes Shift	~50 nm	Aqueous Buffer

The Stokes shift, the difference between the excitation and emission maxima, is a key characteristic of a fluorophore. A larger Stokes shift is often advantageous as it minimizes the overlap between the absorption and emission spectra, leading to improved signal-to-noise ratios in fluorescence measurements.

Experimental Protocols

The following sections detail the methodologies for determining the UV-Vis absorption and fluorescence properties of **Disperse Orange 37**.

Determination of UV-Vis Absorption Spectrum and Molar Absorptivity

This protocol outlines the steps to measure the UV-Vis absorption spectrum and calculate the molar absorptivity of **Disperse Orange 37**.

Materials:

- **Disperse Orange 37** (analytical grade)
- Spectrophotometric grade solvent (e.g., acetonitrile, methanol, or DMSO)
- Calibrated UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Preparation of a Stock Solution:
 - Accurately weigh a small amount of **Disperse Orange 37** (e.g., 1-5 mg) using an analytical balance.
 - Dissolve the weighed dye in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.
- Preparation of Working Solutions:
 - Perform a series of dilutions from the stock solution to prepare at least five working solutions of different concentrations. The concentration range should be chosen to yield

absorbance values between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law.

- Spectrophotometer Setup:
 - Turn on the spectrophotometer and allow the lamp to warm up and stabilize.
 - Set the wavelength range for scanning (e.g., 300-700 nm).
- Blank Measurement:
 - Fill a quartz cuvette with the pure solvent to be used as a blank.
 - Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.
- Sample Measurement:
 - Rinse a cuvette with one of the working solutions and then fill it with the same solution.
 - Place the cuvette in the spectrophotometer and record the absorption spectrum.
 - Repeat this step for all the prepared working solutions, starting from the least concentrated to the most concentrated.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}) from the recorded spectra.
 - For each concentration, record the absorbance value at λ_{max} .
 - Plot a graph of absorbance at λ_{max} versus concentration.
 - Perform a linear regression on the data points. The slope of the resulting line will be the molar absorptivity (ϵ) in $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$, according to the Beer-Lambert law ($A = \epsilon cl$, where A is absorbance, c is concentration, and l is the path length).

Determination of Fluorescence Spectrum and Quantum Yield

This protocol describes the measurement of the fluorescence excitation and emission spectra and the determination of the fluorescence quantum yield using a relative method with a known standard.

Materials:

- **Disperse Orange 37**
- A suitable fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, $\Phi_F = 0.95$)
- Spectrophotometric grade solvents
- Calibrated spectrofluorometer
- Calibrated UV-Vis spectrophotometer
- Quartz fluorescence cuvettes (1 cm path length, four polished sides)
- Volumetric flasks and pipettes

Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of **Disperse Orange 37** and the chosen fluorescence standard in the same solvent.
 - Prepare a series of dilute solutions of both the sample and the standard with absorbance values at the excitation wavelength between 0.01 and 0.1 to minimize inner filter effects.
- Spectrofluorometer Setup:
 - Turn on the spectrofluorometer and allow the lamp to stabilize.

- Set the excitation and emission monochromators to appropriate slit widths.
- Measurement of Absorption Spectra:
 - Using a UV-Vis spectrophotometer, measure the absorbance of all prepared solutions at the chosen excitation wavelength.
- Measurement of Fluorescence Spectra:
 - Emission Spectrum: Set the excitation wavelength to the λ_{ex} of **Disperse Orange 37** (e.g., 470 nm). Scan the emission monochromator over a suitable wavelength range (e.g., 480-700 nm) to record the fluorescence emission spectrum.
 - Excitation Spectrum: Set the emission wavelength to the λ_{em} of **Disperse Orange 37** (e.g., 520 nm). Scan the excitation monochromator over a suitable wavelength range (e.g., 350-510 nm) to record the fluorescence excitation spectrum.
 - Repeat the fluorescence measurements for all prepared solutions of both the sample and the standard under identical instrument settings (excitation wavelength, slit widths).
- Data Analysis and Quantum Yield Calculation:
 - Integrate the area under the fluorescence emission spectrum for each solution of the sample and the standard.
 - Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
 - The slope of these plots (Grad) is proportional to the fluorescence quantum yield.
 - The quantum yield of the sample ($\Phi_{\text{F, sample}}$) can be calculated using the following equation:

$$\Phi_{\text{F, sample}} = \Phi_{\text{F, std}} * (\text{Gradsample} / \text{Gradstd}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$$

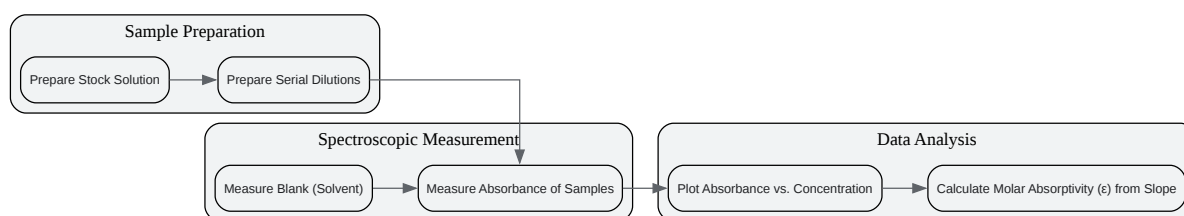
where:

- $\Phi_{\text{F, std}}$ is the quantum yield of the standard.

- Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
- nsample and nstd are the refractive indices of the solvents used for the sample and standard, respectively (if different).

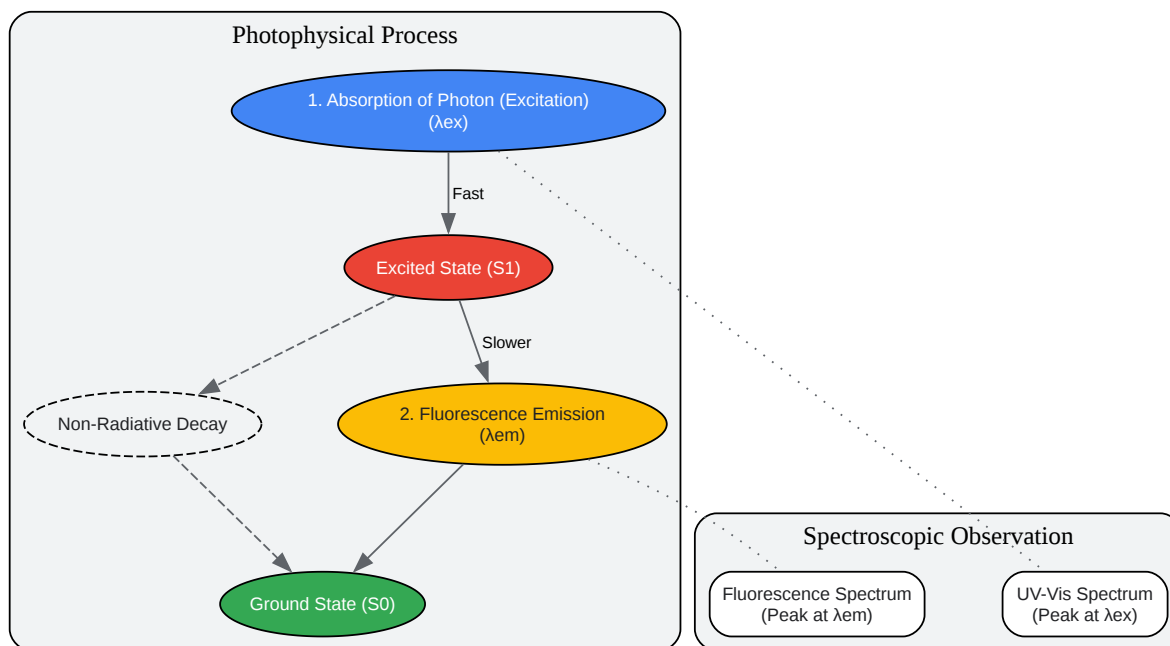
Visualizations

The following diagrams illustrate the experimental workflows and the fundamental relationship between absorption and fluorescence.



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Figure 1. Experimental workflow for UV-Vis absorption analysis.



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Figure 2. Relationship between light absorption and fluorescence emission.

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